

Application Note: Quantification of Methimazole in Human Plasma by HPLC-UV

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Compound of Interest

Compound Name: Methazole

Cat. No.: B1676375

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Introduction

Methimazole (MTZ) is a crucial thionamide medication used in the treatment of hyperthyroidism by inhibiting the synthesis of thyroid hormones. Monitoring its concentration in patient plasma is vital for therapeutic drug monitoring, dose optimization, and pharmacokinetic studies due to potential toxic manifestations associated with long-term administration, such as agranulocytosis and hepatitis.[1] This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the accurate quantification of methimazole in human plasma.

The presented method is simple, rapid, and sensitive, making it suitable for clinical research and drug development applications.[2] The protocol employs a straightforward protein precipitation step for sample clean-up, followed by reversed-phase HPLC separation and UV detection.

Experimental Protocol

This section provides a detailed methodology for the quantification of methimazole in plasma.

1. Materials and Reagents

- Methimazole (Reference Standard, >98% purity)
- Internal Standard (IS), e.g., Hydrocortisone Acetate (HCA)

- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)
- Potassium Dihydrogen Phosphate (KH_2PO_4) (Analytical Grade)
- Orthophosphoric Acid (Analytical Grade)
- Ultrapure Water
- Drug-free human plasma

2. Instrumentation and Chromatographic Conditions

- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
- Column: ZORBAX Eclipse Plus CN (150 x 4.6 mm i.d., 5 μm particle size) or a similar reversed-phase column like Diaspher-110-C18 (150 x 4 mm, 5 μm).[\[3\]](#)[\[4\]](#)
- Mobile Phase: A mixture of acetonitrile and 0.05 M KH_2PO_4 buffer (20:80, v/v).[\[3\]](#) The pH of the buffer should be adjusted as needed for optimal separation.
- Flow Rate: 1.0 mL/min.[\[3\]](#)
- Injection Volume: 20 μL
- Column Temperature: Ambient or controlled at 25°C.
- UV Detection Wavelength: 252 nm or 254 nm.[\[5\]](#)[\[6\]](#)

3. Preparation of Solutions

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of methimazole and the internal standard in separate 10 mL volumetric flasks using methanol as the solvent.[\[1\]](#)
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to create calibration standards and quality control (QC)

samples.

- Phosphate Buffer (0.05 M): Dissolve the appropriate amount of KH_2PO_4 in ultrapure water to make a 0.05 M solution.

4. Sample Preparation (Protein Precipitation)

- Transfer 200 μL of plasma sample into a microcentrifuge tube.
- Add a specific volume of the internal standard working solution.
- Add 600 μL of cold acetonitrile (a 3:1 ratio of acetonitrile to plasma is recommended).[\[7\]](#)
- Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[\[8\]](#)
- Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 200 μL of the mobile phase.
- Vortex for 30 seconds and transfer to an HPLC vial for injection.

5. Method Validation

The method should be validated according to standard bioanalytical method validation guidelines, assessing parameters such as:

- Linearity: The relationship between concentration and detector response.
- Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
- Selectivity and Specificity: Ensuring no interference from endogenous plasma components.

- Recovery: The efficiency of the extraction procedure.

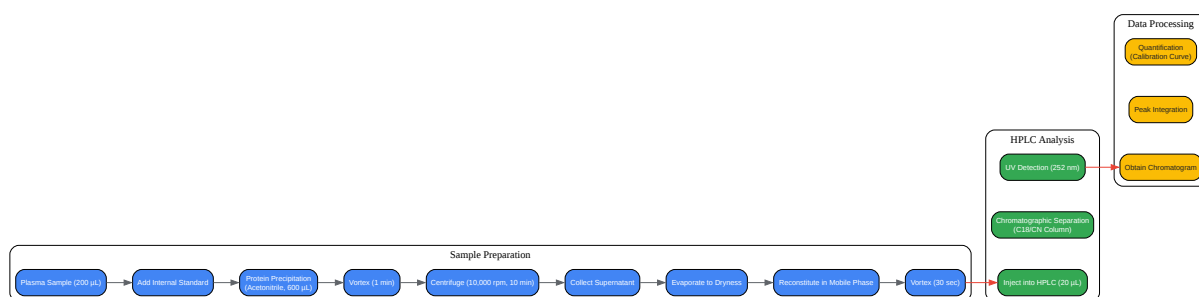
Data Presentation

The following table summarizes the typical quantitative performance of an HPLC-UV method for methimazole quantification in plasma, compiled from various literature sources.

Parameter	Result	Reference
Linearity Range	0.34–114.17 µg/mL	[4]
Correlation Coefficient (r^2)	> 0.99	[2]
Limit of Detection (LOD)	0.29 µg/mL	[4]
Limit of Quantification (LOQ)	0.5 µg/mL	[5]
Accuracy (% Recovery)	96.01–104.44%	[1]
Precision (%RSD)	< 15%	[1]
Extraction Recovery	> 70%	[4]

Visualizations

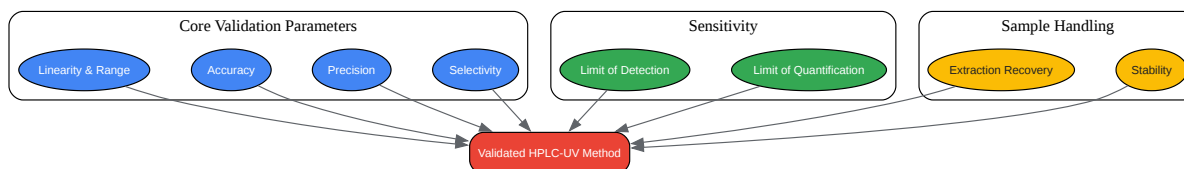
Experimental Workflow Diagram



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Caption: Workflow for Methimazole Quantification in Plasma.

Logical Relationship of Method Validation



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